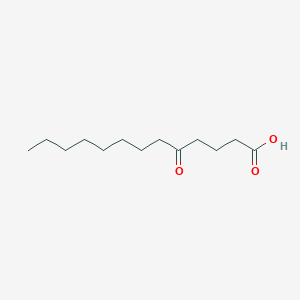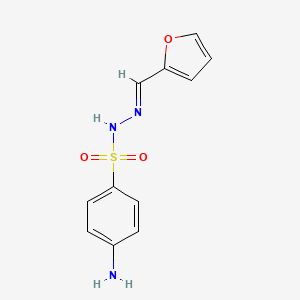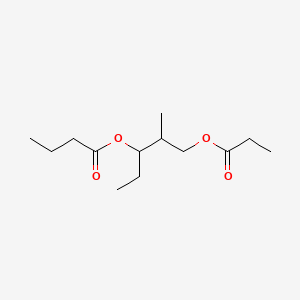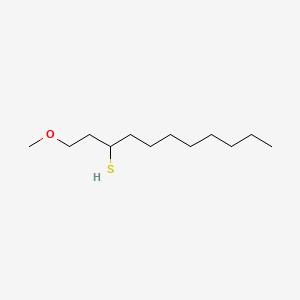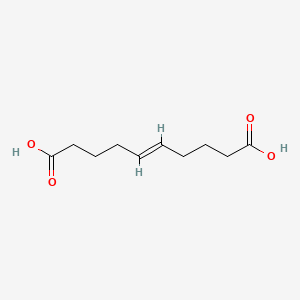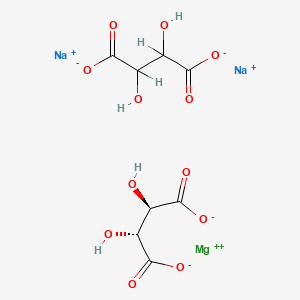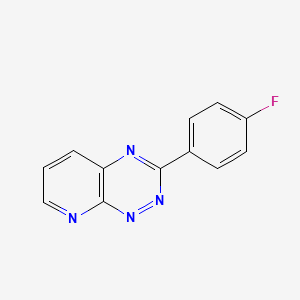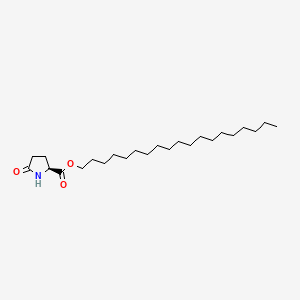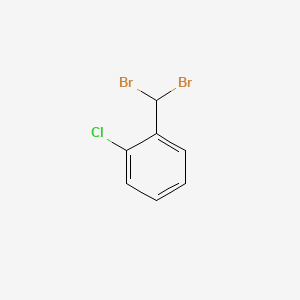![molecular formula C14H12Cl2O2S B12659620 2,2'-Thiobis[6-chloro-p-cresol] CAS No. 68658-41-3](/img/structure/B12659620.png)
2,2'-Thiobis[6-chloro-p-cresol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Thiobis[6-chloro-p-cresol] is a chemical compound with the molecular formula C14H12Cl2O2S and a molecular weight of 315.21 g/mol . It is known for its applications in various industrial processes, particularly due to its chemical properties.
Métodos De Preparación
The synthesis of 2,2’-Thiobis[6-chloro-p-cresol] involves several steps. One common method includes the reaction of p-cresol with sulfur dichloride in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2,2’-Thiobis[6-chloro-p-cresol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
2,2’-Thiobis[6-chloro-p-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,2’-Thiobis[6-chloro-p-cresol] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,2’-Thiobis[6-chloro-p-cresol] can be compared with other similar compounds such as 2,2’-Thiobis(6-tert-butyl-p-cresol). While both compounds share a similar core structure, their chemical properties and applications may differ. For instance, 2,2’-Thiobis(6-tert-butyl-p-cresol) is widely used as an antioxidant in the rubber and plastics industries. The unique properties of 2,2’-Thiobis[6-chloro-p-cresol] make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68658-41-3 |
|---|---|
Fórmula molecular |
C14H12Cl2O2S |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
2-chloro-6-(3-chloro-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)13(17)11(5-7)19-12-6-8(2)4-10(16)14(12)18/h3-6,17-18H,1-2H3 |
Clave InChI |
MREHSIFYCIVVAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





